3-Chloro-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. It is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a chlorine atom attached to the triazole ring.
Mechanism of Action
Target of Action
Similar compounds have been found to target vegfr-2 kinase, a critical component in cancer angiogenesis .
Mode of Action
Related compounds have been shown to inhibit the activity of targeted kinases, thereby suppressing tumor growth .
Biochemical Pathways
Similar compounds have been found to interfere with the vegf signaling pathway, which plays a crucial role in angiogenesis .
Result of Action
Related compounds have been found to exhibit cytotoxic activities against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the metabolism of tryptophan . Additionally, it interacts with other biomolecules through hydrogen bonding and dipole interactions, further influencing various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, this compound has been shown to alter gene expression patterns, leading to changes in the production of various proteins and enzymes . These effects on cellular processes highlight the potential of this compound in therapeutic applications, particularly in the treatment of cancer and other diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, by binding to the active site of IDO1, this compound prevents the enzyme from catalyzing the conversion of tryptophan to kynurenine . This inhibition leads to an accumulation of tryptophan and a reduction in kynurenine levels, which can modulate immune responses and potentially enhance the efficacy of immunotherapeutic agents . Additionally, this compound can interact with other biomolecules through hydrogen bonding and dipole interactions, further influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, potentially reducing its efficacy . Long-term studies in vitro and in vivo have also indicated that this compound can have sustained effects on cellular function, particularly in the modulation of immune responses and cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to modulate immune responses and inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular and biochemical processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the tryptophan metabolism pathway, where this compound inhibits the activity of IDO1, leading to changes in the levels of tryptophan and its metabolites . Additionally, this compound can influence other metabolic pathways by interacting with enzymes involved in cellular respiration and energy production . These interactions can lead to changes in metabolic flux and the levels of various metabolites, further influencing cellular function and biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and efficacy. This compound is transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and signaling . Additionally, this compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . These localization patterns influence the compound’s activity and efficacy, further highlighting its potential in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of acylated 2-hydrazinopyridines or the oxidative cyclization of 2-pyridylhydrazones . One common method includes the condensation of aldehydes with 2-hydrazinopyridine in ethanol, followed by iodine-induced oxidative cyclization . Another method involves the use of an iodine/dimethyl sulfoxide system to oxidize aryl methyl ketones to aldehydes, which then undergo cyclization with 2-hydrazinopyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Iodine and Dimethyl Sulfoxide: Used for oxidative cyclization reactions.
Amines and Thiols: Common nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyridines .
Scientific Research Applications
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors, such as c-Met and VEGFR-2.
Agrochemistry: The compound and its derivatives have shown potential as antifungal and insecticidal agents.
Materials Science: It is used in the synthesis of novel materials with unique properties.
Comparison with Similar Compounds
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine can be compared with other triazolopyridine derivatives, such as:
3-Amino-[1,2,4]triazolo[4,3-a]pyridine: This compound has an amino group instead of a chlorine atom and is used in the synthesis of various pharmaceuticals.
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine: This derivative has a methyl group and is used in different chemical reactions and applications.
The uniqueness of this compound lies in its chlorine atom, which makes it a versatile intermediate for further chemical modifications and applications .
Properties
IUPAC Name |
3-chloro-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMZRYSIBSLHLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290400 | |
Record name | 3-chloro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4922-74-1 | |
Record name | 4922-74-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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